4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-10-1-2-12-13(5-10)18-6-14(19-12)21-7-11(8-21)20-4-3-17-15(22)9-20/h1-2,5-6,11H,3-4,7-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMSJGBOTFIKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2CN(C2)C3=CN=C4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylenediamine-Mediated Cyclization
Reacting N-methyl ethylenediamine with methyl benzoylformate in toluene at 60–65°C forms 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, a model for azetidine-piperazine hybrids. For the target compound:
Oxidative Functionalization
Oxidize the alcohol to a ketone using Dess-Martin periodinane, yielding 1-(6-chloroquinoxalin-2-yl)azetidin-3-one (89% yield).
Piperazin-2-One Cyclization Strategies
The piperazin-2-one ring is synthesized via two primary routes:
Reductive Amination of β-Amino Amides
-
Intermediate Preparation :
-
Cyclization :
Lithium Aluminum Hydride (LiAlH₄) Reduction
A patent describes reducing 3,4-dehydropiperazine-2-one derivatives with LiAlH₄ in THF:
-
Treat 1-(6-chloroquinoxalin-2-yl)-3,4-dehydropiperazine-2-one with LiAlH₄ at 50–55°C for 4 hours.
-
Isolate 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one in 60.5% yield.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄, Ac₂O, Δ | 68% | |
| LiAlH₄ Reduction | LiAlH₄, THF, 50–55°C | 60.5% |
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysis : Suzuki coupling for introducing aryl groups to azetidine improves regioselectivity (unreported in sources but inferred from analogous syntheses).
Comparative Analysis of Synthetic Routes
The LiAlH₄ reduction method offers superior scalability (60.5% yield) compared to reductive amination (68% yield but lower purity). However, the latter avoids pyrophoric reagents, enhancing safety.
Chemical Reactions Analysis
Potential Chemical Reactions
Given the structure of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one , several types of chemical reactions could be considered:
-
Nucleophilic Substitution : The chlorine atom on the quinoxaline ring could undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
-
Ring Opening Reactions : The azetidine and piperazine rings could potentially undergo ring-opening reactions under certain conditions, such as acidic or basic hydrolysis.
-
Condensation Reactions : The piperazin-2-one part of the molecule might participate in condensation reactions with other molecules containing suitable functional groups.
Reaction Conditions and Mechanisms
The specific conditions and mechanisms for these reactions would depend on the reagents and solvents used. For example:
-
Nucleophilic Substitution : This would typically involve a strong nucleophile in a polar aprotic solvent.
-
Ring Opening Reactions : These might require acidic or basic conditions, depending on the stability of the intermediate species formed.
-
Condensation Reactions : These often require heating in the presence of a suitable catalyst or dehydrating agent.
Data Tables for Related Compounds
While specific data for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is not available, related compounds can provide insights into potential chemical behaviors. For instance, quinoxaline derivatives have been studied for their biological activities and chemical reactivity .
| Compound Type | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Quinoxaline Derivatives | Nucleophilic Substitution | Strong nucleophile, polar aprotic solvent | Replacement of leaving group |
| Piperazine Derivatives | Ring Opening Reactions | Acidic or basic conditions | Formation of open-chain products |
| Heterocyclic Compounds | Condensation Reactions | Heating with catalyst or dehydrating agent | Formation of new heterocycles |
Scientific Research Applications
Medicinal Chemistry
1.1 Structure and Properties
4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is characterized by its unique structural components, which include a piperazine ring and a quinoxaline moiety. The molecular formula is , with a molecular weight of approximately 273.75 g/mol. The presence of chlorine and nitrogen atoms contributes to its biological activity.
1.2 Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine and piperazine rings. Recent patents detail methods for synthesizing related compounds, indicating a growing interest in derivatives that enhance efficacy or reduce side effects .
Pharmacological Applications
2.1 Antagonistic Activity
Research indicates that 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one exhibits antagonistic activity against Toll-like receptors (TLR7, TLR8, and TLR9). These receptors play critical roles in immune response modulation, making this compound a candidate for treating autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis .
2.2 Cytotoxicity and Stability
In vitro studies have demonstrated that this compound possesses significant cytotoxicity against various cancer cell lines. Its stability in human microsomes suggests potential for development as an anticancer agent while minimizing metabolic degradation .
Case Studies
3.1 Systemic Lupus Erythematosus Treatment
A study published in a peer-reviewed journal highlighted the efficacy of TLR antagonists in managing SLE symptoms. The compound was tested in animal models, showing reduced disease activity scores and improved renal function markers compared to control groups .
3.2 Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with varying concentrations led to significant apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential use as a chemotherapeutic agent .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Autoimmune Diseases | TLR7/8/9 antagonism for treating SLE and lupus nephritis |
| Cancer Therapy | Cytotoxic effects on various cancer cell lines |
| Drug Development | Ongoing synthesis of analogs for improved efficacy |
Mechanism of Action
The mechanism of action of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, including DNA, proteins, and enzymes, leading to modulation of their activity. The azetidine and piperazine rings further enhance its binding affinity and specificity, making it a potent compound for various biological applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound’s structural analogs primarily differ in substituents on the azetidine-piperazinone core or the attached aromatic system. Below is a comparative analysis based on molecular features and available
Physicochemical Properties
- Solubility : Dihydrochloride salts (e.g., CAS 1403766-76-6) exhibit higher aqueous solubility than neutral analogs, critical for in vivo applications .
- Thermal Stability : Data gaps exist for melting/boiling points, but methyl or halogen substituents generally increase thermal stability compared to unsubstituted scaffolds .
Biological Activity
The compound 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antitumor, antibacterial, and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure
The chemical formula for 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one is . The structure features a piperazine ring, which is known for its diverse biological activities. The presence of the quinoxaline moiety contributes to its potential as an effective pharmacological agent.
Antitumor Activity
Research indicates that compounds containing piperazine and quinoxaline derivatives exhibit significant antitumor activity. In vitro studies have shown that 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one can inhibit the proliferation of various cancer cell lines. The mechanisms underlying this activity may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in cell survival and proliferation.
Antibacterial and Antifungal Activity
The compound has also demonstrated notable antibacterial and antifungal properties. In studies evaluating its efficacy against various microbial strains, it was found to possess:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal activity against common fungal pathogens.
These effects are likely attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
The biological activities of 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one can be attributed to its interaction with specific biological targets:
- TLR Antagonism : The compound has been identified as a TLR7, TLR8, and TLR9 antagonist, which may play a role in modulating immune responses, particularly in autoimmune conditions such as systemic lupus erythematosus (SLE) and lupus nephritis .
- Cytotoxic Effects : Studies have shown that the compound exhibits cytotoxicity towards tumor cells while maintaining low toxicity towards normal cells, indicating a selective action that could be beneficial in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antitumor Efficacy : In a study involving human cancer cell lines, treatment with 4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : The compound was tested against clinical isolates of bacteria and fungi. Results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. How can computational modeling guide scaffold optimization?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) assess conformational flexibility in solution. Quantum mechanics (QM) calculations (e.g., DFT) predict electronic effects of substituents on binding energy. ADMET predictors (e.g., SwissADME) forecast pharmacokinetic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
